2-(Aminoethyl)cysteine monohydrochloride
Description
Nomenclature and Classification in Biochemical Contexts
The precise naming and classification of S-(2-Aminoethyl)-L-cysteine monohydrochloride are fundamental to understanding its function and application in biochemistry.
This compound is known by several names in scientific literature, which reflects its structure and relationship to other amino acids. wikipedia.orgbiomol.com The most common synonym is Thialysine or L-4-Thialysine, highlighting its identity as a lysine (B10760008) analog containing a sulfur atom (a "thia" substitution). wikipedia.orgmedkoo.com Other designations include S-(beta-Aminoethyl)-L-cysteine hydrochloride and Thiosine. wikipedia.orgbiomol.comnih.gov Its systematic IUPAC name is (2R)-2-Amino-3-[(2-aminoethyl)sulfanyl]propanoic acid. wikipedia.orgnih.gov
| Nomenclature & Identifiers for S-(2-Aminoethyl)-L-cysteine monohydrochloride | |
| IUPAC Name | (2R)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid hydrochloride |
| Synonyms | Thialysine HCl, L-4-Thialysine hydrochloride, S-(beta-Aminoethyl)-L-cysteine HCl, Thiosine HCl wikipedia.orgbiomol.commedkoo.comnih.gov |
| CAS Number | 4099-35-8 wikipedia.orgmedkoo.com |
| PubChem CID | 20495557 nih.gov |
| Molecular Formula | C5H13ClN2O2S medkoo.com |
| Molecular Weight | 200.69 g/mol sigmaaldrich.comsigmaaldrich.com |
S-(2-Aminoethyl)-L-cysteine is classified as a non-proteinogenic amino acid. nih.govevitachem.com This means it is not one of the 22 amino acids naturally encoded in the genetic code of organisms for the synthesis of proteins. wikipedia.org While over 140 non-proteinogenic amino acids are found in nature, many, like thialysine, are synthesized for research purposes. wikipedia.orgresearchgate.net These synthetic analogs are invaluable for probing biological systems, acting as intermediates in biosynthesis, or functioning as pharmacological compounds. wikipedia.org Thialysine's toxicity in many biological systems stems from its ability to mimic a proteinogenic amino acid, L-lysine. wikipedia.org
The biological activity of S-(2-Aminoethyl)-L-cysteine is rooted in its close structural resemblance to L-lysine. evitachem.comnih.gov In L-lysine, the side chain consists of a four-carbon butyl group terminating in an ε-amino group. In S-(2-Aminoethyl)-L-cysteine, the methylene (B1212753) group at the 4-position (the γ-carbon) of the L-lysine side chain is replaced by a sulfur atom. wikipedia.orgmedkoo.com This substitution results in a molecule with a similar size, length, and a terminal amino group with a pKa value that allows it to exist in a protonated, positively charged state at physiological pH, much like the ε-amino group of lysine.
| Structural Feature | L-Lysine | S-(2-Aminoethyl)-L-cysteine |
| Backbone | α-amino acid | α-amino acid |
| Side Chain | -(CH2)4-NH2 | -CH2-S-CH2-CH2-NH2 |
| Key Atom at Position 4 | Carbon (CH2) | Sulfur (S) |
| Terminal Functional Group | Primary Amine (-NH2) | Primary Amine (-NH2) |
Due to the substitution of a carbon atom for a sulfur atom in the side chain, S-(2-Aminoethyl)-L-cysteine is known as a sulfur analog, or isostere, of lysine. wikipedia.orgrsc.org While it is functionally a lysine analog, from a strict chemical nomenclature standpoint, it is a derivative of L-cysteine, specifically the S-(2-aminoethyl) analogue. wikipedia.orgnih.govyeastgenome.org This means an aminoethyl group is attached to the sulfur atom of a cysteine molecule. This dual identity is central to its behavior in biological systems, where it is recognized by enzymes and transporters that normally bind L-lysine.
Historical Context and Significance as a Metabolic Antagonist
The history of S-(2-Aminoethyl)-L-cysteine is linked to the broader study of amino acid analogs and their potential to act as metabolic inhibitors. Early research focused on its synthesis and demonstrated its ability to inhibit the growth of various bacteria. These findings established the compound as a metabolic antagonist of L-lysine.
Its significance as a research tool comes directly from this antagonistic activity. Because of its structural mimicry, S-(2-Aminoethyl)-L-cysteine can be mistakenly recognized by cellular components that process lysine, such as enzymes and transport proteins. This allows it to function as a biological probe to disrupt and study lysine-dependent pathways.
A primary mechanism of its action is the inhibition of protein synthesis. medkoo.comnih.gov It competitively inhibits lysyl-tRNA synthetase, the enzyme that charges transfer RNA (tRNA) with lysine for incorporation into new proteins. By interfering with this crucial step, thialysine can halt protein production, leading to cytotoxic effects. wikipedia.orgnih.gov This property has been utilized in biotechnology as a non-antibiotic selection agent for genetically engineered cells that have been modified to be resistant to its effects. medkoo.comsigmaaldrich.comsigmaaldrich.com
Furthermore, thialysine serves as an alternative substrate and inhibitor for other lysine-metabolizing enzymes. For example, it is a potent competitive inhibitor of lysine 2,3-aminomutase. ebi.ac.uk Research has shown that while it is a very poor substrate for this enzyme, it binds with high affinity, making it an effective tool for studying the enzyme's active site and reaction mechanism. ebi.ac.uk
Detailed Research Findings: Inhibition of Lysine 2,3-Aminomutase
Studies on the enzyme Lysine 2,3-aminomutase, which catalyzes the conversion of L-lysine to L-beta-lysine, have provided specific data on the inhibitory properties of thialysine. ebi.ac.uk
| Parameter | Value | Condition |
| Inhibition Type | Competitive (with respect to L-lysine) | 37°C, pH 8.0 |
| Inhibition Constant (Ki) | 0.12 ± 0.01 mM | 37°C, pH 8.0 |
| Michaelis Constant (Km) | 1.4 ± 0.1 mM | 37°C, pH 8.0 |
| Maximal Velocity (Vmax) | 0.19 ± 0.02 µmol min⁻¹ mg⁻¹ | 37°C, pH 8.0 |
Data from Miller et al. (2001) ebi.ac.uk
These findings highlight a significant discrepancy between its binding affinity (Ki) and its effectiveness as a substrate (indicated by a much higher Km), underscoring its role as a powerful metabolic antagonist. ebi.ac.uk In other research, thialysine was shown to induce apoptosis (programmed cell death) in human leukemia Jurkat T cells by interrupting the cell cycle and activating mitochondria-dependent death signaling pathways. biomol.comusbio.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(2R)-2-amino-2-carboxyethyl]sulfanylethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHKULVNPGAEQM-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2936-69-8 (Parent) | |
| Record name | Thialysine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004099358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
200.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20662-32-2, 63905-31-7, 4099-35-8 | |
| Record name | L-Cysteine, S-(2-aminoethyl)-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cysteine, S-(2-aminoethyl)-, dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63905-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(2-Aminoethyl)-L-cysteine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4099-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thialysine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004099358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-aminoethyl)-L-cysteine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Aminoethyl L Cysteine Monohydrochloride
Chemical Synthesis Pathways and Optimization
The principal route for the synthesis of 2-(Aminoethyl)-L-cysteine monohydrochloride is through the S-alkylation of L-cysteine. This method is favored for its efficiency and the relative availability of the starting materials. The optimization of this synthesis involves a meticulous control over reaction parameters to maximize the yield and minimize the formation of byproducts.
Nucleophilic Substitution Reactions
The core of the synthesis is a nucleophilic substitution reaction. In this process, the sulfur atom of the L-cysteine side chain, acting as a nucleophile, attacks an electrophilic carbon atom of an alkylating agent. This results in the formation of a stable thioether bond, effectively adding an aminoethyl group to the cysteine molecule.
The reactivity of the thiol group (-SH) in cysteine is central to this reaction. The thiol group is a potent nucleophile, particularly in its deprotonated form, the thiolate anion (-S⁻). nih.gov The formation of this more reactive species is a critical step for the efficient progress of the nucleophilic substitution.
Alkylation of L-Cysteine
The alkylation of L-cysteine is a well-established method for the synthesis of 2-(Aminoethyl)-L-cysteine. This process involves the reaction of L-cysteine with a suitable alkylating agent that provides the aminoethyl moiety.
The choice of the alkylating agent is crucial for the success of the synthesis. A commonly and effectively used reactant is 2-bromoethylamine (B90993) hydrobromide. nih.govmsu.edu This compound provides the necessary two-carbon chain with a terminal amino group. The bromine atom serves as an excellent leaving group, facilitating the nucleophilic attack by the cysteine-derived thiolate. The hydrobromide salt form enhances the stability of the reagent.
Table 1: Key Reactants in the Synthesis of 2-(Aminoethyl)-L-cysteine monohydrochloride
| Reactant | Role | Key Features |
| L-Cysteine | Nucleophile Precursor | Source of the core amino acid structure and the nucleophilic thiol group. |
| 2-Bromoethylamine Hydrobromide | Alkylating Agent | Provides the aminoethyl group and a good leaving group (bromide). |
| Alkaline Agent (e.g., NaOH) | Catalyst/pH Modifier | Deprotonates the thiol group of L-cysteine to form the more reactive thiolate anion. |
The optimization of reaction conditions is paramount for achieving a high yield of the desired product while minimizing side reactions.
Alkaline Environment: The reaction is typically carried out in an alkaline environment. researchgate.netresearchgate.net The basic conditions facilitate the deprotonation of the thiol group of L-cysteine (pKa ~8.3) to form the thiolate anion. researchgate.net This anion is a significantly stronger nucleophile than the neutral thiol group, thereby increasing the rate and efficiency of the alkylation reaction. The pH of the reaction mixture is a critical parameter to control, with studies indicating that a basic pH is optimal for the intermolecular attack by the sulfur nucleophile. researchgate.net For instance, a pH of 8.5 has been utilized in related protein alkylation studies. researchgate.net
Temperature Control: Temperature is another key parameter that influences the reaction rate and selectivity. While higher temperatures can increase the reaction rate, they can also promote the occurrence of side reactions. Research has shown that conducting the alkylation at a moderately elevated temperature, such as 50°C, can provide a balance between reaction speed and product purity. researchgate.net Precise temperature control is therefore essential for optimizing the synthesis.
Reaction Time: The duration of the reaction is also a factor. A reaction time of several hours, for example, 6 hours, has been reported in the literature for similar alkylation reactions, allowing for the completion of the reaction. researchgate.net
Table 2: Illustrative Reaction Parameters for the Synthesis of 2-(Aminoethyl)-L-cysteine
This table provides an illustrative overview of how reaction parameters can be varied to optimize the yield. The hypothetical yield data is based on the general principles of chemical kinetics and is for illustrative purposes only, as specific quantitative data from a dedicated optimization study is not available in the provided search results.
| Parameter | Condition A | Condition B | Condition C | Likely Outcome on Yield |
| pH | 7.0 (Neutral) | 8.5 (Alkaline) | 10.0 (Strongly Alkaline) | Yield is expected to be higher at alkaline pH due to enhanced nucleophilicity of the thiolate. However, very high pH might promote side reactions. |
| Temperature | 25°C (Room Temp) | 50°C | 70°C | Higher temperatures generally increase reaction rates and yield, but excessive heat can lead to degradation or side products. |
| Reaction Time | 2 hours | 6 hours | 12 hours | Longer reaction times can lead to higher conversion, but may also increase the chance of side reactions if not optimized. |
It is important to note that side reactions can occur, such as the alkylation of other nucleophilic sites within the molecules, particularly if the reaction conditions are not carefully controlled. researchgate.net
Mechanistic Investigations of Biochemical Activity
Interactions with Cellular Macromolecules
2-(Aminoethyl)cysteine (AEC), a structural analogue of the essential amino acid L-lysine, exerts its biological effects primarily by interfering with lysine's metabolic pathways and its incorporation into proteins. wikipedia.org This interference stems from its ability to mimic lysine (B10760008), thereby interacting with various cellular macromolecules that normally recognize and bind to lysine.
Engagement with Thiol and Amino Groups in Proteins and Enzymes
As a lysine analogue, 2-(Aminoethyl)cysteine possesses an amino group in its side chain, which is a key feature for its recognition by lysine-binding sites in proteins and enzymes. This structural similarity allows it to engage with amino acid residues in the binding pockets of enzymes that would typically interact with the ε-amino group of lysine. These interactions are often electrostatic or involve hydrogen bonding and are crucial for its role as a competitive inhibitor.
While AEC is an analogue of L-cysteine, its sulfur atom is present as a thioether linkage (C-S-C) rather than a free thiol (-SH) group found in cysteine. wikipedia.orgnih.gov The reactivity of this thioether group is significantly lower than that of a thiol group. Thioethers are generally stable and less nucleophilic than thiols. nih.gov Consequently, direct covalent interactions between the thioether of AEC and functional groups on proteins, such as other thiol or amino groups, are not a primary mechanism of its action. Its engagement is predominantly based on non-covalent interactions mimicking those of lysine.
Formation of Disulfide Bonds and Subsequent Protein Structure/Function Alterations
Disulfide bonds (R-S-S-R) are crucial for the structural stability and function of many proteins and are formed through the oxidation of the thiol (-SH) groups of two cysteine residues. nih.gov A critical distinction for 2-(Aminoethyl)cysteine is that its sulfur atom is part of a thioether linkage, meaning it is already bonded to two carbon atoms and does not possess a free thiol group. nih.gov Therefore, AEC cannot participate in the formation of disulfide bonds.
The inability to form disulfide bonds while potentially being incorporated into protein structures in place of lysine can lead to significant alterations in protein folding and stability. nih.gov If AEC is mistakenly incorporated into a polypeptide chain at a position where a cysteine residue would normally form a critical disulfide bridge, the resulting protein will lack this covalent linkage, likely leading to misfolding, loss of function, and potential aggregation.
Table 1: Comparison of Functional Groups and Bonding Potential
| Amino Acid | Relevant Functional Group | Potential for Disulfide Bond Formation |
|---|---|---|
| L-Cysteine | Thiol (-SH) | Yes |
| 2-(Aminoethyl)cysteine | Thioether (-S-) | No |
| L-Lysine | Primary Amino (-NH2) | No |
Nucleophilic Participation in Enzymatic Reactions and Signaling Pathways
The thiol group of cysteine is a potent nucleophile and often plays a direct catalytic role in the active sites of enzymes, such as in cysteine proteases. libretexts.org In these enzymes, the deprotonated thiol group (thiolate) attacks the substrate to initiate the catalytic reaction. nih.gov
While 2-(Aminoethyl)cysteine contains a sulfur atom, the nucleophilicity of its thioether is substantially lower than that of a free thiol. nih.gov However, the terminal amino group of AEC can act as a nucleophile, similar to the ε-amino group of lysine. This allows it to participate as a substrate mimic in certain enzymatic reactions. For instance, studies on the hydrolysis of esters of N-acyl derivatives of AEC by bovine trypsin have shown that it can be recognized and processed by the enzyme, with kinetic values comparable to those of corresponding lysine derivatives. nih.gov This indicates that the amino group can participate in the necessary interactions within the active site to allow for catalysis to occur. Furthermore, AEC has been identified as an inhibitor of lysine 2,3-aminomutase. wikipedia.org
Enzymatic Recognition and Regulatory Mechanisms
The structural mimicry of lysine by 2-(Aminoethyl)cysteine is central to its ability to be recognized by and interfere with the function of various enzymes.
Competitive Interactions with Lysine-Utilizing Enzymes
AEC acts as a competitive antagonist for numerous enzymes that utilize lysine as a substrate or a regulatory molecule. sigmaaldrich.com By binding to the lysine-binding site, it can inhibit the normal function of these enzymes. A prime example is its effect on lysyl-tRNA synthetase, the enzyme responsible for attaching lysine to its corresponding tRNA for protein synthesis. By competitively inhibiting this enzyme, AEC can disrupt protein synthesis, leading to cytotoxic effects. nih.gov
In many bacteria and plants, the biosynthesis of lysine is regulated by feedback inhibition, where lysine itself inhibits the activity of key enzymes in the pathway. unimelb.edu.au One of the primary enzymes regulated in this manner is dihydrodipicolinate synthase (DHDPS), which catalyzes the first committed step in lysine biosynthesis. nih.govnih.gov
2-(Aminoethyl)cysteine can mimic this feedback inhibition. Studies have shown that AEC can inhibit the growth of various organisms, and resistance to AEC is often achieved through mutations in the gene encoding DHDPS, resulting in an enzyme that is less sensitive to feedback inhibition by both lysine and AEC. sigmaaldrich.comnih.gov This demonstrates that AEC is recognized by the allosteric regulatory site of DHDPS, triggering a conformational change that inhibits the enzyme's catalytic activity. While detailed kinetic studies on the direct inhibition of DHDPS by AEC are not extensively available in the public domain, the use of AEC as a selection agent for lysine-overproducing mutants provides strong evidence for this inhibitory mechanism. sigmaaldrich.com For example, research on Camelina sativa has utilized AEC in screening for plants with a feedback-insensitive DHDPS to increase lysine content. nih.gov
Table 2: Research Findings on AEC and Dihydrodipicolinate Synthase
| Organism/System | Observation | Implication | Reference |
|---|---|---|---|
| Camelina sativa | AEC is used as a selection agent for seedlings. | AEC inhibits the growth of wild-type plants by inhibiting lysine biosynthesis. | nih.gov |
| Genetically Engineered Soybeans | Expression of a lysine-insensitive DHPS gene confers resistance to AEC. | AEC's toxicity is mediated through the inhibition of DHPS. | sigmaaldrich.com |
| Various Bacteria | Mutants resistant to AEC often have a desensitized DHDPS. | AEC acts as a feedback inhibitor of DHDPS, and resistance is achieved by overcoming this inhibition. | nih.gov |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| 2-(Aminoethyl)cysteine monohydrochloride |
| 2-(Aminoethyl)cysteine |
| L-Lysine |
| L-Cysteine |
Alternative Substrate for Aminomutases (e.g., Lysine 2,3-Aminomutase, Lysine 5,6-Aminomutase)
S-(2-Aminoethyl)-L-cysteine (AEC), also known as 4-thialysine, can act as an alternative substrate for lysine 2,3-aminomutase. nih.govwikipedia.org This enzyme typically catalyzes the conversion of L-lysine to L-β-lysine. However, when AEC is introduced, it is also processed by the enzyme, albeit much less efficiently than the natural substrate, lysine. The maximal velocity (Vmax) for the conversion of 4-thialysine by lysine 2,3-aminomutase is significantly lower, at approximately 0.44% of that for L-lysine. Despite its poor substrate activity, AEC is a potent competitive inhibitor of this enzyme with respect to L-lysine. This suggests a strong binding affinity to the enzyme's active site.
The interaction of AEC with lysine aminomutases is a critical aspect of its biochemical profile, and the kinetic parameters of these interactions are summarized in the table below.
Table 1: Comparative Enzyme Kinetics of Lysine and AEC with Lysine 2,3-Aminomutase
| Substrate | Enzyme | Vmax (relative to L-lysine) | Inhibition Type |
|---|---|---|---|
| L-Lysine | Lysine 2,3-Aminomutase | 100% | N/A |
| S-(2-Aminoethyl)-L-cysteine (AEC) | Lysine 2,3-Aminomutase | ~0.44% | Competitive |
Radical Intermediate Generation during Enzymatic Catalysis
The catalytic mechanisms of enzymes like lysine 2,3-aminomutase often involve the generation of radical intermediates. mdpi.com While direct studies on radical generation from AEC by this specific enzyme are not extensively detailed in the provided results, the general mechanism of aminomutases suggests that the processing of AEC would likely proceed through a similar radical-based mechanism as lysine. Cysteine-dependent oxidoreductases, a broader class of enzymes, are known to utilize redox-active residues in their catalytic centers. mdpi.com The presence of the thiol group in AEC, which is structurally similar to cysteine, could potentially participate in radical-based catalytic cycles. mdpi.com It is known that thiyl radicals can be formed from thiol groups and are highly reactive species. mdpi.com
Specificity and Binding with Lysyl-tRNA Synthetases (LysRS)
There are two distinct classes of lysyl-tRNA synthetases, LysRS1 and LysRS2, which exhibit significant differences in their recognition and processing of AEC. LysRS2, found in most bacteria and eukaryotes, is more susceptible to inhibition by AEC than LysRS1, which is present in most archaea and some bacteria. This is reflected in the inhibition constants (Ki) for aminoacylation, where the Ki value for AEC with LysRS2 is over 180-fold lower than with LysRS1. This indicates a much tighter binding of AEC to the active site of LysRS2.
Table 2: Differential Inhibition of LysRS Isoforms by AEC
| LysRS Isoform | Relative Ki for AEC | Organism Class |
|---|---|---|
| LysRS1 | High (over 180-fold higher than LysRS2) | Most archaea, some bacteria |
| LysRS2 | Low | Most bacteria, eukaryotes |
The differential selectivity between LysRS1 and LysRS2 for AEC is rooted in structural differences in their lysine-binding sites. Structural studies have indicated that the lysine-binding pocket in LysRS2 is more open than that of LysRS1. This more accommodating active site in LysRS2 allows for the binding of lysine analogs like AEC, which have substitutions at various positions. In contrast, the more constrained active site of LysRS1 provides a higher degree of specificity for its natural substrate, lysine, thereby discriminating against noncognate amino acids such as AEC.
Recent high-resolution cryo-electron microscopy (cryo-EM) structures of human lysyl-tRNA synthetase (h-LysRS), a LysRS2-type enzyme, have provided further insights into the recognition of its cognate tRNA, tRNALys3. nih.govnih.govbiorxiv.org These studies highlight the critical role of post-transcriptional modifications in the tRNA for proper recognition and aminoacylation. nih.govnih.govbiorxiv.org While these studies focus on the interaction with the natural tRNA substrate, the detailed structural information of the active site can inform our understanding of how analogs like AEC are able to bind and inhibit the enzyme.
The ability of AEC to be recognized and activated by LysRS2 has significant consequences for protein synthesis. nih.govwikipedia.org AEC can be mistakenly incorporated into nascent polypeptide chains in place of lysine, leading to the production of aberrant proteins. ndl.go.jp This incorporation of a noncanonical amino acid can disrupt protein structure and function, as the sulfur atom in AEC has different chemical properties and bonding capabilities compared to the methylene (B1212753) group in lysine. wikipedia.org The cytotoxic effects of AEC are largely attributed to its inhibition of protein synthesis. nih.govwikipedia.org
The incorporation of AEC into proteins has been observed in cells of Datura innoxia. ndl.go.jp This misincorporation can lead to cellular stress and growth inhibition. nih.gov
Mechanisms of Cellular Resistance to S-(2-Aminoethyl)-L-Cysteine
Cells have evolved various mechanisms to counteract the toxic effects of AEC. A primary mechanism of resistance involves mutations in the lysyl-tRNA synthetase (LysRS) enzyme itself. nih.gov Studies in Escherichia coli have shown that specific mutations in the active site of LysRS can significantly decrease its binding affinity for AEC, by as much as 50-fold, without drastically altering the kinetics of lysine activation or tRNA aminoacylation. nih.gov For instance, the Y280F and F426W variants of E. coli LysRS confer substantial resistance, allowing the bacteria to grow in high concentrations of AEC. nih.gov
Another key resistance strategy involves the upregulation of intracellular lysine pools. nih.gov This can be achieved through mutations in regulatory elements that control lysine biosynthesis. For example, mutations in the L box riboswitch, which regulates the expression of the lysC gene encoding aspartokinase, can lead to the derepression of lysine biosynthesis. nih.gov The resulting increase in cellular lysine concentration allows it to outcompete AEC for binding to LysRS. nih.gov
In some organisms, resistance to AEC is linked to mutations in other enzymes of the lysine biosynthesis pathway, such as dihydrodipicolinate synthase (DHPS). This enzyme is normally subject to feedback inhibition by lysine, and AEC can mimic this effect. Mutations that render DHPS insensitive to this feedback inhibition by both lysine and AEC enable the cell to continue producing lysine even in the presence of the toxic analog.
Furthermore, some plant cells, such as those from Datura innoxia, have demonstrated resistance to AEC by accelerating the synthesis of an AEC conjugate. ndl.go.jp This conjugation process effectively sequesters free AEC, preventing it from interfering with protein synthesis. ndl.go.jp
Table 3: Summary of Cellular Resistance Mechanisms to AEC
| Mechanism | Molecular Target | Consequence |
|---|---|---|
| Altered Target Enzyme | Lysyl-tRNA synthetase (LysRS) nih.gov | Decreased binding affinity for AEC. nih.gov |
| Increased Competitor Concentration | L box riboswitch / Aspartokinase (lysC) nih.gov | Increased intracellular lysine pools. nih.gov |
| Insensitive Biosynthetic Enzyme | Dihydrodipicolinate synthase (DHPS) | Continued lysine synthesis despite presence of AEC. |
| Detoxification | Unknown conjugation pathway ndl.go.jp | Sequestration of AEC as a conjugate. ndl.go.jp |
Evolution of Lysyl-tRNA Synthetase Variants (e.g., Y280F, F426W) and Reduced Analog Binding Affinity
The primary cellular target of 2-(Aminoethyl)cysteine (AEC) is lysyl-tRNA synthetase (LysRS), the enzyme responsible for attaching lysine to its corresponding tRNA during protein synthesis. nih.govnih.gov The efficacy of AEC as an antibiotic is dependent on its ability to be recognized and bound by LysRS. However, mutations in the active site of LysRS can significantly reduce its affinity for AEC, thereby conferring resistance to the compound.
In Escherichia coli, specific variants of LysRS have been identified that provide substantial resistance to AEC. Notably, the Y280F and F426W variants allow the bacteria to grow in the presence of AEC concentrations up to 1 mM, whereas wild-type E. coli growth is completely inhibited at 5 µM. nih.gov The elevated resistance in these variants is not due to a significant alteration in the kinetics of amino acid activation or tRNA aminoacylation, which show only modest improvements of 4- to 6-fold. Instead, the resistance directly correlates with a significantly decreased binding affinity for AEC. nih.gov
The Y280F and F426W mutations result in an approximately 50-fold decrease in the binding affinity for AEC compared to the wild-type enzyme. nih.gov This substantial reduction in binding prevents AEC from effectively competing with the natural substrate, lysine, for the active site of the enzyme. Consequently, protein synthesis can proceed relatively unimpeded, even in the presence of what would normally be an inhibitory concentration of the lysine analog.
Table 1: Impact of LysRS Variants on AEC Resistance and Binding Affinity
| LysRS Variant | AEC Resistance Level | Change in AEC Binding Affinity | Reference |
|---|---|---|---|
| Wild-type | Inhibited at 5 µM | Normal | nih.gov |
| Y280F | Resistant up to 1 mM | ~50-fold decrease | nih.gov |
| F426W | Resistant up to 1 mM | ~50-fold decrease | nih.gov |
Role of L Box Riboswitch Mutations in Gene Expression Regulation
Another mechanism of resistance to AEC involves mutations in the L box riboswitch. nih.gov The L box is a regulatory element found in the 5' untranslated region of the lysC gene, which encodes for aspartokinase, a key enzyme in the lysine biosynthesis pathway. nih.govnih.govuniprot.org This riboswitch directly senses the intracellular concentration of lysine and, in response, regulates the expression of the lysC gene. nih.gov When lysine levels are high, lysine binds to the riboswitch, causing a conformational change in the mRNA that leads to the termination of transcription, thus downregulating lysine synthesis. nih.gov
AEC, as a lysine analog, can also bind to the L box riboswitch and trigger this same repressive effect on lysC gene expression. nih.gov This action would normally exacerbate the toxic effects of AEC by limiting the cell's ability to produce its own lysine to compete with the analog. However, mutations within the L box riboswitch can disrupt its ability to bind AEC or to undergo the subsequent conformational change. nih.gov
These mutations prevent the AEC-induced downregulation of lysC expression. nih.gov As a result, the cell continues to produce aspartokinase, leading to an overproduction of lysine. This resistance mechanism is therefore an indirect effect of the L box mutation. nih.gov
Indirect Effects of Elevated Intracellular Lysine Pools
The resistance to AEC conferred by L box riboswitch mutations is a direct consequence of the elevated intracellular pools of lysine. nih.gov By derepressing the expression of the lysC gene, the mutant cells are able to synthesize significantly more lysine than wild-type cells under the same conditions. nih.govnih.gov This overproduction of endogenous lysine creates a competitive advantage for the natural substrate in binding to lysyl-tRNA synthetase.
The increased concentration of intracellular lysine effectively outcompetes AEC for the active site of LysRS. nih.gov Even though the LysRS enzyme itself is the wild-type version and is still susceptible to inhibition by AEC, the sheer abundance of lysine molecules makes it statistically more likely that the enzyme will bind to lysine rather than its analog. This competitive inhibition mechanism allows the cell to maintain a sufficient rate of protein synthesis to support growth, even in the presence of AEC. nih.gov
Studies on AEC-resistant mutants of Bacillus subtilis have further substantiated this mechanism, demonstrating that these resistant strains excrete high yields of L-lysine. nih.gov This finding provides direct evidence for the overproduction of lysine as a key strategy for overcoming the toxic effects of AEC.
Biological Effects and Cellular Responses
Anti-Microbial Activity and Growth Inhibition
AEC demonstrates potent antimicrobial properties by acting as a lysine (B10760008) antimetabolite, effectively inhibiting the growth of a variety of bacteria. researchgate.net This inhibitory effect stems from its structural mimicry of L-lysine, which leads to the disruption of crucial metabolic processes. researchgate.net
The growth-inhibiting capabilities of AEC have been documented across several bacterial species. Notably, its efficacy has been demonstrated against Bacillus subtilis and Escherichia coli. researchgate.netwikipedia.org In B. subtilis, a concentration of 0.2 mM of AEC is sufficient to completely halt growth, an effect that can be reversed by the addition of L-lysine, highlighting the competitive nature of the inhibition. wikipedia.org Similarly, the growth of E. coli is completely inhibited at a low concentration of 5 µM AEC. Research has also investigated the effects of L-cysteine derivatives on the growth of Leuconostoc mesenteroides, indicating the susceptibility of this species to such compounds. nih.gov
Table 1: Bacterial Strains Inhibited by 2-(Aminoethyl)cysteine monohydrochloride
| Bacterial Strain | Observation | Citation |
|---|---|---|
| Bacillus subtilis | Growth is completely inhibited by AEC. | researchgate.netwikipedia.org |
| Escherichia coli | Growth is inhibited by AEC. | researchgate.net |
| Leuconostoc mesenteroides | Growth is affected by derivatives of L-cysteine. | nih.gov |
The primary mechanism of AEC's antimicrobial action is the disruption of amino acid metabolism, specifically pathways involving lysine. As a lysine analog, AEC interferes with protein synthesis. nih.govnih.gov It competitively inhibits lysyl-tRNA synthetase (LysRS), an enzyme critical for incorporating lysine into proteins. This interference leads to the production of faulty proteins and subsequent growth inhibition.
Furthermore, in B. subtilis, resistance to AEC is often achieved through mutations that cause the overproduction of L-lysine, which then outcompetes AEC. wikipedia.org This underscores that the primary target of AEC's toxicity is within the metabolic sphere of L-lysine. In E. coli, cysteine and its related compounds have been shown to inhibit threonine deaminase, an enzyme involved in isoleucine biosynthesis, indicating that the introduction of cysteine analogs can have broader effects on amino acid synthesis pathways. nih.gov The ability of AEC to mimic lysine allows it to disrupt the normal feedback regulation of lysine biosynthesis, leading to metabolic imbalance and growth arrest.
Eukaryotic Cell Cycle Modulation
In addition to its effects on microorganisms, AEC significantly impacts the cell cycle of eukaryotic cells. Studies on human acute leukemia Jurkat T cells have revealed that the cytotoxic effects of thialysine are linked to the interruption of cell cycle progression. researchgate.net
Treatment of eukaryotic cells with AEC leads to a noticeable interruption in the normal progression of the cell cycle. Flow cytometric analysis has shown that exposure to thialysine results in an accumulation of cells in the S and G2/M phases. researchgate.net This indicates that the compound interferes with the processes of DNA replication (S phase) and the preparation for mitosis (G2 phase), as well as mitosis itself (M phase), preventing cells from dividing and proliferating normally. researchgate.net
The arrest of the cell cycle is accompanied by significant changes in the levels of key regulatory proteins. Specifically, treatment with thialysine leads to a marked down-regulation of several cyclin-dependent kinases (CDKs). A significant decline has been observed in the protein levels of cdk4, cdk6, and cdc2 (also known as cdk1). researchgate.net These kinases are crucial for driving the cell through different phases of the cycle, and their reduction is a key factor in the observed cell cycle arrest. researchgate.net
Consistent with the down-regulation of CDKs, the levels of their regulatory partners, the cyclins, also decrease significantly upon exposure to thialysine. Research has documented a substantial decline in the protein levels of Cyclin A, Cyclin B1, and Cyclin E. researchgate.net These cyclins associate with CDKs to control progression through the S, G2, and M phases. Their diminished levels contribute directly to the S and G2/M phase arrest observed in thialysine-treated cells. researchgate.net
Table 2: Effect of this compound on Eukaryotic Cell Cycle Regulatory Proteins
| Protein Category | Protein | Effect of Treatment | Citation |
|---|---|---|---|
| Cyclin-Dependent Kinase (cdk) | cdk4 | Significant Decline | researchgate.net |
| Cyclin-Dependent Kinase (cdk) | cdk6 | Significant Decline | researchgate.net |
| Cyclin-Dependent Kinase (cdk) | cdc2 | Significant Decline | researchgate.net |
| Cyclin | Cyclin A | Significant Decline | researchgate.net |
| Cyclin | Cyclin B1 | Significant Decline | researchgate.net |
| Cyclin | Cyclin E | Significant Decline | researchgate.net |
Induction of Programmed Cell Death Pathways
Research has demonstrated that thialysine's cytotoxic activity towards human acute leukemia Jurkat T cells is, in part, due to the initiation of apoptotic cell death. nih.gov This is mediated by a mitochondria-dependent death signaling pathway. nih.gov
Initiation of Apoptotic Cell Death in Specific Cell Lines (e.g., Jurkat T Cells)
In human acute leukemia Jurkat T cells, treatment with thialysine has been observed to induce apoptosis in a dose- and time-dependent manner. nih.gov The cytotoxic effects are linked to its ability to trigger the intrinsic apoptotic pathway. nih.gov This initiation is a critical first step in a series of molecular events that culminate in cell death. nih.gov
Mitochondrial-Dependent Death Signaling Pathways
The apoptotic process initiated by thialysine in Jurkat T cells is dependent on the mitochondria. nih.gov This was demonstrated by the significant abrogation of thialysine-induced apoptotic events in cells that overexpressed Bcl-xL, a protein known to block the release of mitochondrial cytochrome c. nih.gov Further evidence for the involvement of mitochondria is the suppression of these apoptotic events by decylubiquinone, an inhibitor of the mitochondrial permeability transition pore. nih.gov These findings underscore the central role of mitochondria in mediating the apoptotic signal triggered by this compound. nih.gov
Mitochondrial Cytochrome c Release
A key event in the mitochondrial-dependent apoptotic pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.gov In Jurkat T cells treated with thialysine, the release of mitochondrial cytochrome c was observed, confirming the engagement of this specific apoptotic mechanism. nih.gov
Caspase Activation Cascades (e.g., Caspase-9, Caspase-3)
Following the release of cytochrome c into the cytosol, a cascade of cysteine proteases known as caspases is activated. Thialysine treatment of Jurkat T cells leads to the activation of caspase-9, an initiator caspase in the mitochondrial pathway, and subsequently, the activation of caspase-3, an executioner caspase. nih.gov The activation of this caspase cascade is a downstream consequence of cytochrome c release. nih.gov
Proteolytic Cleavage of Poly (ADP-ribose) Polymerase (PARP)
Once activated, caspase-3 proceeds to cleave various cellular substrates, leading to the characteristic features of apoptosis. One such substrate is Poly (ADP-ribose) Polymerase (PARP), a nuclear enzyme involved in DNA repair. The degradation of PARP is a well-established hallmark of apoptosis. In Jurkat T cells exposed to thialysine, the degradation of PARP was observed, consistent with the activation of the caspase cascade. nih.gov
DNA Fragmentation as an Apoptotic Hallmark
The final execution phase of apoptosis involves the fragmentation of the cell's DNA. This event was also observed in Jurkat T cells following treatment with thialysine, serving as further confirmation of the induction of apoptotic cell death. nih.gov The process of DNA fragmentation contributes to the orderly disassembly of the cell without eliciting an inflammatory response. nih.gov
Table of Key Apoptotic Events Induced by Thialysine in Jurkat T Cells
| Apoptotic Event | Observation | Implication |
| Cell Death | Induction of apoptotic cell death | Cytotoxic activity |
| Signaling Pathway | Mitochondrial-dependent | Intrinsic apoptosis pathway engaged |
| Cytochrome c | Release from mitochondria | Initiation of caspase cascade |
| Caspase Activation | Activation of caspase-9 and caspase-3 | Execution of apoptosis |
| PARP Cleavage | Degradation of PARP | Hallmark of caspase-3 activity |
| DNA Fragmentation | Observed | Final stage of apoptosis |
Broader Biological Activities
Specific investigations into the anti-inflammatory properties of this compound are not prominently featured in the existing scientific literature. In contrast, related compounds like N-acetyl-L-cysteine and L-cysteine have been shown to possess anti-inflammatory effects. nih.govnih.gov For instance, L-cysteine has been observed to inhibit the activation of NF-κB, a key regulator of inflammation, in endothelial cells. nih.gov Similarly, certain isoprenylcysteine (IPC) derivatives have demonstrated anti-inflammatory activity by blocking the production of pro-inflammatory cytokines. researchgate.net These findings highlight the potential for sulfur-containing amino acid derivatives to modulate inflammatory responses, though direct evidence for this compound is currently lacking.
The most well-documented biological effect of 2-(Aminoethyl)cysteine, also known as S-(2-Aminoethyl)-L-cysteine (AEC) or thialysine, is its function as a potent antagonist of the essential amino acid L-lysine. nih.govnih.govnih.gov Due to its structural similarity to lysine, AEC can interfere with lysine's metabolic pathways and its incorporation into proteins. nih.govnih.gov
This antagonistic relationship has been extensively utilized in microbiology and biotechnology as a selection tool. By introducing AEC into a growth medium, researchers can effectively inhibit the growth of microorganisms that are sensitive to this lysine analog. nih.gov This creates a selective pressure that allows for the isolation of mutant strains that are resistant to AEC. These resistant mutants often exhibit a deregulated lysine biosynthesis pathway, leading to the overproduction of L-lysine. nih.govnih.gov
The inhibitory effect of AEC is a direct consequence of its ability to mimic L-lysine, thereby deceiving cellular machinery. One of its primary targets is lysyl-tRNA synthetase, the enzyme responsible for attaching lysine to its transfer RNA for protein synthesis. nih.gov Inhibition of this enzyme disrupts protein synthesis, leading to growth inhibition or cytotoxic effects. nih.govnih.gov The growth inhibition caused by AEC can be reversed by the addition of L-lysine to the medium, confirming the competitive nature of their interaction. nih.gov
The use of AEC as a selective agent has been crucial in the development of microbial strains for the industrial production of L-lysine. nih.govnih.gov
Interactive Data Table: Studies on S-(2-Aminoethyl)-L-cysteine (AEC) as a Lysine Analog
| Organism | Context of AEC Use | Observed Effect of AEC | Reference |
| Bacillus subtilis | Growth Inhibition Studies | AEC inhibits growth. | nih.govnih.gov |
| Escherichia coli | Growth Inhibition & Lysine Analog Studies | AEC inhibits growth; can partially substitute for lysine in lysine-requiring mutants. | nih.govnih.gov |
| Brevibacterium flavum | Lysine Production Mutant Selection | Weak growth inhibition alone, but markedly enhanced with threonine; used to select for lysine-overproducing mutants. | nih.govnih.gov |
| Arthrobacter globiformis | Lysine Production Mutant Selection | Used to isolate AEC-resistant mutants from homoserine auxotrophs, leading to enhanced L-lysine yields. | nih.gov |
| Chinese Hamster Lung (CHL) Fibroblasts | Mutant Selection | Used as a selective agent to isolate temperature-sensitive mutants with defects in protein synthesis. | aston.ac.uk |
Advanced Research Applications and Methodological Utility
Tools for Biochemical and Enzymological Studies
As a lysine (B10760008) analog, 2-(Aminoethyl)cysteine is instrumental in dissecting complex biological systems. Its ability to mimic lysine facilitates its interaction with enzymes and proteins that normally bind or process lysine, thereby allowing researchers to probe and perturb these interactions.
Probing Enzyme Kinetics and Mechanism
2-(Aminoethyl)cysteine is widely used to study the kinetics and mechanisms of enzymes involved in lysine metabolism and utilization. Because it is structurally similar to lysine, it can act as a competitive inhibitor or a substrate for various enzymes. For instance, it is known to inhibit protein synthesis and the enzyme lysine 2,3-aminomutase. wikipedia.org This mimicry allows researchers to investigate the specificity of amino acid binding sites in enzymes, such as lysyl-tRNA synthetases (LysRS), which are responsible for attaching lysine to its corresponding tRNA molecule. The compound's interaction with key metabolic enzymes, like aspartokinase, has been a cornerstone of research into amino acid biosynthesis. nih.gov In some bacteria, resistance to AEC is conferred by mutations that increase the production of aspartate kinase, the first enzyme in the lysine biosynthetic pathway. nih.gov The study of such resistance mechanisms provides valuable insights into the regulation of these pathways.
Investigating Protein Structure and Function
The incorporation of 2-(Aminoethyl)cysteine into proteins in place of lysine is a powerful technique for studying protein structure and function. The presence of a thiol (-SH) group from the cysteine portion of the molecule, instead of the amine group in lysine's side chain, introduces a unique reactive site. This substitution can lead to the formation of new, non-native disulfide bonds, which can alter a protein's three-dimensional structure and, consequently, its function. By observing these changes, scientists can deduce the roles that specific lysine residues play in protein folding, stability, and interaction with other molecules. The structural differences between AEC and lysine, particularly the presence of the sulfur atom, can be exploited in structural biology techniques to gain a more detailed understanding of protein architecture. wikipedia.org
Elucidating Metabolic Pathways and Regulation
2-(Aminoethyl)cysteine is a key compound for unraveling the complexities of metabolic pathways, particularly those related to amino acid biosynthesis and degradation. As a toxic analog of lysine, it can be used to select for mutant organisms that overproduce lysine, which often harbor mutations in the regulatory regions of biosynthetic genes. worldscientific.comscience.gov For example, mutants of Corynebacterium glutamicum resistant to AEC have been instrumental in identifying and characterizing genes involved in lysine uptake and export. This antagonistic action helps to highlight the intricate feedback loops that control cellular metabolism. Furthermore, AEC itself can be metabolized; it is transaminated by glutamine transaminases to form an α-keto acid, which then cyclizes into a sulfur-containing cyclic ketimine known as AECK. researchgate.net Studying the formation and effects of such metabolites provides deeper insight into sulfur and nitrogen homeostasis within the cell. researchgate.net
Comparative Analysis with Other Lysine Analogs
The utility of 2-(Aminoethyl)cysteine is often highlighted through comparative studies with other lysine analogs. Each analog presents unique structural and chemical properties, allowing for a multi-faceted approach to studying lysine-dependent processes. While AEC is a close structural mimic, other analogs may differ more significantly, providing a broader range of tools for researchers.
| Lysine Analog | Key Structural Difference from Lysine | Primary Research Application |
| 2-(Aminoethyl)cysteine (Thialysine) | Methylene (B1212753) group (-CH2-) at the 4-position is replaced by a sulfur atom (-S-). wikipedia.org | Acts as a competitive inhibitor and can be incorporated into proteins, disrupting structure and function. wikipedia.org Used for selecting lysine-overproducing mutants. worldscientific.com |
| Hydroxylysine | A hydroxyl group (-OH) is attached to the 5-carbon of the side chain. | Studying post-translational modifications and its role in the structure of collagen. |
| Selenalysine | The sulfur atom of thialysine is replaced by a selenium atom. | Used in structural biology (X-ray crystallography) for phasing, due to the anomalous scattering properties of selenium. |
| Norvaline | A branched-chain amino acid analog sometimes used to study pathways involving branched-chain amino acids and lysine. | Used to select for mutants that overproduce branched-chain amino acids. worldscientific.com |
These comparative analyses enable a more nuanced understanding of the specific requirements of enzyme active sites and regulatory binding sites.
Applications in Genetic Engineering and Biotechnology
The unique properties of 2-(Aminoethyl)cysteine have been harnessed for significant advancements in genetic engineering, particularly in the development of selection systems for genetically modified organisms.
Non-Antibiotic Selection Agents for Genetically Engineered Organisms (e.g., Soybeans with Lysine-Insensitive DHPS)
A prominent application of 2-(Aminoethyl)cysteine is its use as a non-antibiotic selectable marker in plant biotechnology. nih.govnih.gov This is particularly relevant in the creation of genetically engineered crops, where the use of antibiotic resistance genes is a public concern. nih.govresearchgate.net
In many plants, the biosynthesis of lysine is regulated by the enzyme dihydrodipicolinate synthase (DHPS), which is subject to feedback inhibition by lysine. nih.govnih.gov High concentrations of lysine, or a toxic analog like AEC, will inhibit this enzyme, halting growth. nih.govresearchgate.net This principle is exploited in a selection system for transgenic soybeans. nih.gov Scientists have introduced a gene (dapA) from E. coli that codes for a version of DHPS that is not inhibited by lysine. nih.govnih.gov
When soybean tissues are transformed with this gene, only the cells that successfully incorporate the new gene can produce the lysine-insensitive DHPS. nih.gov These transgenic cells are then able to grow on a medium containing AEC at concentrations that are toxic to untransformed cells. nih.govnih.gov Studies have shown that a concentration of 5 mM AEC is effective for selecting transgenic soybean events, with no non-transgenic cells escaping the selection process. nih.govnih.gov This method provides an effective and robust alternative to traditional antibiotic-based selection systems, such as those using hygromycin. nih.govresearchgate.net
Role in Synthetic Chemistry and Material Science
The unique structural characteristics of 2-(Aminoethyl)cysteine monohydrochloride, also known as S-(2-Aminoethyl)-L-cysteine hydrochloride or L-4-Thialysine hydrochloride, make it a versatile tool in advanced chemical synthesis. chemimpex.comwikipedia.org Its bifunctional nature, possessing both a reactive thiol group and an amino group, allows it to participate in a wide array of chemical transformations, positioning it as a valuable component in both synthetic chemistry and the development of new materials. chemimpex.com
Building Block for the Synthesis of Novel Biologically Active Compounds
A primary application of this compound is its use as a specialized building block or precursor in the synthesis of complex, biologically active molecules. chemimpex.comrsc.org Functioning as a potent antimetabolite and structural analog of L-lysine, it can be strategically incorporated into synthetic pathways to produce novel compounds with targeted biological functions. sigmaaldrich.com
Researchers utilize this compound as a precursor for creating a range of bioactive molecules, including potential antioxidants and neuroprotective agents. chemimpex.com Its role as a lysine analogue is particularly valuable in biochemical research for comparative analyses and for use as an alternative substrate in enzymatic reactions, such as with lysine cyclodeaminase. sigmaaldrich.com This allows for the exploration and development of new therapeutic agents, particularly those aimed at neurological disorders. chemimpex.com
More advanced applications demonstrate its utility in highly specific synthetic strategies. For instance, derivatives like γ-thiolysine have been employed as effective handles in the non-enzymatic chemical synthesis of complex K48 and K33 linked diubiquitin conjugates, which are crucial for studying cellular signaling pathways. rsc.org Furthermore, chiral auxiliaries derived from the parent compound, cysteine, have been developed for use in asymmetric synthesis. These auxiliaries facilitate highly selective reactions, including palladium-mediated transformations, to produce valuable chiral scaffolds like cyclic ketones and dihydroquinolinones, which are key intermediates in drug discovery. digitellinc.com
| Class of Bioactive Compound | Synthetic Role of 2-(Aminoethyl)cysteine or Derivative | Reference |
|---|---|---|
| Antioxidants & Neuroprotective Agents | Precursor in multi-step synthesis | chemimpex.com |
| Amino Acid Antibiotics | Lysine analogue building block | sigmaaldrich.com |
| Diubiquitin Conjugates | Chemical handle for non-enzymatic ubiquitination | rsc.org |
| Chiral Scaffolds (e.g., Cyclic Ketones) | Core of a chiral auxiliary for asymmetric synthesis | digitellinc.com |
Ligand in Metal-Catalyzed Reactions
The presence of sulfur and nitrogen atoms makes 2-(Aminoethyl)cysteine and related cysteine derivatives effective ligands in metal-catalyzed reactions. ekb.eg A ligand binds to a central metal atom to form a coordination complex, influencing the catalyst's reactivity and stability. While direct literature on this compound as a ligand is specific, the application of its parent compound, L-cysteine, demonstrates this principle effectively.
In one study, L-cysteine was utilized as a complexing agent in an acid-sulphate zinc bath for electrolytic deposition. ekb.eg In a material science context, L-cysteine has been used to assist in the hydrothermal synthesis of millerite nickel sulfide (B99878) on nickel foam (NS/NF). rsc.org In this process, the L-cysteine acts as a sulfur source and a capping agent, controlling the phase and morphology of the resulting catalyst material. rsc.org Furthermore, thioesters derived from cysteine-based chiral auxiliaries can serve as substrates in palladium-mediated transformations, highlighting the compatibility of these sulfur-containing compounds with transition metal catalysis. digitellinc.com
Enhancement of Catalyst Selectivity and Efficiency
By acting as a ligand, 2-(Aminoethyl)cysteine and its chemical relatives can significantly enhance the performance of catalysts. The coordination of the ligand to the metal center can modify the electronic properties and steric environment of the catalyst, leading to improved efficiency and, in some cases, better selectivity.
| Catalytic System | Parameter | Effect of Cysteine Derivative | Reference |
|---|---|---|---|
| Hydrogen Evolution Reaction (NiS Catalyst) | Overpotential at -10 mA cm⁻² | Lowered (140 mV) | rsc.org |
| Zinc Electrodeposition | Exchange Current (i₀) | Increased (0.0017 to 0.0034 Acm⁻²) | ekb.eg |
| Zinc Electrodeposition | Tafel Slope (βC) | Increased (429.2 to 496.1–616.3 mV decade⁻¹) | ekb.eg |
Facilitation of Disulfide Bond Formation in Complex Organic Synthesis
The thiol group (-SH) of cysteine residues is of fundamental importance in chemistry and biology, primarily for its ability to form disulfide bonds (-S-S-). bachem.comnih.gov These covalent cross-links are crucial for establishing and stabilizing the three-dimensional structures of peptides and proteins, including hormones, enzymes, and toxins. nih.govspringernature.comresearchgate.net As a cysteine analogue, 2-(Aminoethyl)cysteine shares this reactive thiol chemistry, making it relevant to synthetic strategies involving disulfide bridge formation.
In the chemical synthesis of complex peptides with multiple cysteine residues, the controlled and regioselective formation of specific disulfide bonds is a significant challenge. researchgate.netucl.ac.uk To prevent random, off-target disulfide formation, chemists employ protecting group strategies, where the highly reactive thiol groups are temporarily blocked. bachem.comucl.ac.uk The unique reactivity of the cysteine thiol is central to this process and is exploited in advanced techniques like Native Chemical Ligation (NCL), where a peptide with an N-terminal cysteine reacts with a peptide thioester to form a native peptide bond. bachem.comucl.ac.uk
The formation of the disulfide bond itself is an oxidation reaction, converting two thiol groups into a cystine bridge. nih.gov In the laboratory, this can be promoted through various methods, including air oxidation or the use of specific chemical oxidants like thallium(III) trifluoroacetate (B77799) or sulfoxide-directed reactions, which can deprotect S-protected cysteine residues and induce spontaneous disulfide bond formation. nih.gov The ability to participate in these critical bond-forming reactions makes cysteine derivatives, including 2-(Aminoethyl)cysteine, indispensable tools for constructing complex and biologically active peptides and proteins. chemimpex.combachem.com
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Biological Targets and Pathways
While the primary mechanism of S-(2-Aminoethyl)-L-cysteine (AEC) involves the competitive inhibition of lysine-dependent pathways, particularly targeting enzymes like lysyl-tRNA synthetase (LysRS), its full spectrum of biological interactions is likely more complex. nih.govnih.gov As a lysine (B10760008) mimic, AEC has the potential to interact with a variety of proteins that recognize lysine, not just for protein synthesis but also for regulatory functions.
Recent research has demonstrated that AEC can be a powerful tool in adaptive laboratory evolution (ALE) experiments. nih.govnih.gov For instance, subjecting Saccharomyces cerevisiae to AEC has been shown to activate the Retrograde (RTG) Response pathway, a signaling cascade that communicates mitochondrial dysfunction to the nucleus and alters cellular metabolism. nih.govnih.govresearchgate.net This finding suggests that AEC's effects extend beyond simple competitive inhibition and can trigger complex, systemic signaling responses. Future research should focus on identifying other stress-response or nutrient-sensing pathways that may be modulated by AEC.
Potential areas for exploration include:
Lysine-dependent post-translational modifications: Investigating whether AEC can interfere with enzymes responsible for lysine acetylation, methylation, or ubiquitination.
Metabolic enzymes: Screening for other metabolic enzymes that use lysine as a substrate or allosteric regulator and assessing their interaction with AEC.
Riboswitches and gene regulation: Beyond the known indirect effects on the L-box riboswitch, exploring if AEC or its metabolites can directly interact with other RNA or DNA regulatory elements. nih.gov
Table 1: Known and Potential Biological Targets of 2-(Aminoethyl)cysteine
| Target Class | Known Targets/Pathways | Potential Undiscovered Targets/Pathways | Rationale for Exploration |
|---|---|---|---|
| Aminoacyl-tRNA Synthetases | Lysyl-tRNA Synthetase (LysRS) nih.gov | Other Aminoacyl-tRNA Synthetases | Assessing cross-reactivity and the basis for synthetase fidelity. |
| Metabolic Enzymes | Lysine 2,3-aminomutase, Lysine cyclodeaminase sigmaaldrich.comnih.gov | Aspartate kinase, Homocitrate synthase nih.gov | These enzymes are key points in lysine biosynthesis and have been implicated in AEC resistance mechanisms. |
| Signaling Pathways | Protein Synthesis Inhibition nih.gov | Retrograde (RTG) Response Pathway, TOR pathway nih.govnih.gov | AEC's role as a nutrient mimic could perturb central nutrient-sensing and metabolic control pathways. |
| Regulatory Enzymes | Not well-established | Lysine Acetyltransferases (KATs), Lysine Deacetylases (KDACs) | Structural similarity to lysine suggests potential interference with enzymes mediating post-translational modifications. |
Rational Design of Next-Generation Analogues with Tuned Specificity
The development of new AEC analogues through rational design holds significant promise for creating more potent and specific molecular probes or therapeutic candidates. This process involves leveraging the known three-dimensional structure of target proteins to design molecules that bind with high affinity and specificity. azolifesciences.com
Studies have already shown that specific mutations in the active site of LysRS can dramatically decrease its binding affinity for AEC, leading to resistance. nih.gov For example, mutating specific residues (like Y280F or F426W in E. coli LysRS) can confer high-level resistance. nih.gov This structure-activity relationship data is invaluable. By inverting this principle, researchers can design new analogues with modified side chains or altered stereochemistry to enhance binding to the wild-type target or even to specifically target mutated, drug-resistant enzymes.
Key strategies for rational design include:
Structure-Based Design: Using the crystal structures of LysRS or other target enzymes to model the binding pocket and design analogues that form more extensive or stronger interactions.
Pharmacophore Modeling: Identifying the essential three-dimensional features of AEC required for biological activity and using this model to design novel scaffolds that present these features in an optimal arrangement. azolifesciences.com
Resistance-Guided Design: Developing analogues specifically engineered to overcome known resistance mechanisms, such as mutations in the target enzyme's active site.
Table 2: Strategies for Rational Design of 2-(Aminoethyl)cysteine Analogues
| Design Strategy | Objective | Approach | Potential Outcome |
|---|---|---|---|
| Structure-Based Design | Increase potency and selectivity for a specific target (e.g., bacterial vs. human LysRS). | Modify the ethylamino side chain to exploit differences in the lysine-binding pocket of the target enzyme. | Analogues with enhanced antimicrobial activity and reduced off-target effects. |
| Pharmacophore Modeling | Discover novel chemical scaffolds with similar biological activity. | Use computational models to define the key spatial arrangement of amino and carboxyl groups and design diverse molecules that fit this model. azolifesciences.com | New compounds that function as lysine antagonists but possess different chemical properties (e.g., improved stability or cell permeability). |
| Resistance-Guided Design | Overcome clinical or engineered resistance. | Design analogues that can bind effectively to mutated LysRS enzymes that no longer recognize the original AEC structure. nih.gov | "Second-generation" analogues effective against resistant bacterial strains. |
Integrative Omics Approaches to Elucidate Systemic Effects
To fully understand the systemic impact of AEC, a holistic approach is required. Integrative "omics" technologies—genomics, proteomics, and metabolomics—can provide a comprehensive snapshot of the cellular response to this amino acid analogue.
A recent study using whole-genome sequencing of AEC-resistant yeast mutants identified specific point mutations in genes such as Rtg2 (a key activator of the Retrograde Response) and Lys20/Lys21 (homocitrate synthases). nih.gov This genomic approach directly linked AEC pressure to specific genetic adaptations and resulting metabolic shifts, such as reduced ethanol (B145695) and increased glycerol (B35011) production. nih.govresearchgate.net
Future research can build on this by employing a multi-omics strategy:
Proteomics: Using techniques like mass spectrometry to quantify changes in the entire proteome following AEC exposure. This could reveal the upregulation of stress-response proteins or the downregulation of proteins involved in pathways inhibited by AEC. nih.gov
Metabolomics: Analyzing the global profile of small-molecule metabolites to map the precise metabolic rerouting caused by AEC. chemrxiv.org This could identify bottlenecks in metabolic pathways or the accumulation of unexpected byproducts.
Transcriptomics: Measuring changes in gene expression at the mRNA level to understand the immediate transcriptional response to AEC, providing insight into which signaling and regulatory networks are activated.
Table 3: Application of Omics Technologies to Study 2-(Aminoethyl)cysteine Effects
| Omics Approach | Key Question | Methodology | Example Finding/Potential Insight |
|---|---|---|---|
| Genomics | What genetic changes confer resistance to AEC? | Whole-genome sequencing of AEC-resistant mutants. | Identification of mutations in Rtg2, Lys20, and Lys21 in yeast. nih.gov |
| Proteomics | How does the cellular protein landscape change in response to AEC? | Mass spectrometry-based quantitative proteomics (e.g., CysTMT, iodoTMT). nih.gov | Quantifying the upregulation of molecular chaperones or enzymes in alternative metabolic pathways. |
| Metabolomics | What are the downstream metabolic consequences of AEC exposure? | LC-MS or GC-MS analysis of intracellular and extracellular metabolites. chemrxiv.org | Mapping the accumulation of lysine precursors or the depletion of related amino acid pools. |
| Integrative Multi-Omics | How are genomic, proteomic, and metabolic changes interconnected? | Computational integration of data from all three omics layers. | A comprehensive model linking a resistance mutation (genomics) to altered enzyme levels (proteomics) and a new metabolic output (metabolomics). |
Development of High-Throughput Screening Methodologies
To accelerate the discovery of new AEC analogues and identify novel biological targets, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid testing of thousands of compounds or interactions in a parallel and automated fashion. researchgate.net
Existing HTS platforms can be adapted for research involving AEC. For example, luciferase-based in vitro translation assays have been optimized for HTS to find inhibitors of aminoacyl-tRNA synthetases. researchgate.net Such a system could be used to screen large chemical libraries for compounds that, like AEC, inhibit LysRS. Conversely, it could be modified to screen a library of AEC analogues for enhanced inhibitory activity. Another promising avenue is the use of chemoproteomic platforms that enable proteome-wide profiling of reactive cysteines, which could potentially identify off-target interactions of AEC. nih.gov
Table 4: High-Throughput Screening Methodologies Relevant to 2-(Aminoethyl)cysteine Research
| HTS Method | Principle | Application for AEC Research | Reference/Concept |
|---|---|---|---|
| In Vitro Translation Assay | Measures protein synthesis (e.g., via luciferase reporter) in a cell-free system. | Screening for novel AEC analogues that are more potent inhibitors of protein synthesis. | Adaptation of HTS for aminoacyl-tRNA synthetase inhibitors. researchgate.net |
| Yeast/Bacterial Growth Inhibition Assay | Measures the growth of microorganisms in multi-well plates in the presence of test compounds. | Screening a library of compounds to find ones that show synergistic toxicity with AEC, potentially revealing new pathway interactions. | Based on the known growth inhibitory effects of AEC. nih.gov |
| Competitive Binding Assays | A fluorescently labeled ligand competes with unlabeled test compounds for binding to a target protein. | Screening for AEC analogues that have a higher affinity for LysRS than AEC itself. | General principle of HTS for receptor-ligand interactions. |
| Chemoproteomics Platforms | Uses chemical probes to map ligandable sites across the entire proteome. | Identifying the complete set of cellular proteins that interact with AEC or its more reactive analogues. | High-throughput profiling of reactive cysteines. nih.gov |
Investigation of Ecological and Evolutionary Implications of Amino Acid Analogs
Non-proteinogenic amino acids (NPAAs) play significant roles in ecosystems, often acting as defense compounds for plants against herbivores or competing microbes (allelopathy). acs.orgmq.edu.au The study of AEC and its analogues fits into this broader context, raising important ecological and evolutionary questions.
The use of AEC in agriculture, for instance as a selection agent for genetically engineered crops, necessitates an evaluation of its environmental impact. sigmaaldrich.com Research should be directed toward understanding its persistence in soil, its potential uptake by non-target organisms, and its effect on soil microbial communities. Furthermore, the effects of NPAAs on beneficial organisms, such as pollinators, are an active area of research and would be relevant for any widespread application of AEC. nih.gov
From an evolutionary perspective, AEC is a powerful tool for studying adaptation. The ease with which bacteria and yeast develop resistance to AEC through mutations provides a real-time model of evolution. nih.govnih.govnih.gov By characterizing the mutations that arise, scientists can understand the evolutionary pathways available to organisms under specific metabolic pressures and how enzyme active sites can evolve to discriminate between natural substrates and toxic analogues.
Table 5: Ecological and Evolutionary Research Questions for 2-(Aminoethyl)cysteine
| Research Area | Key Question | Approach | Potential Significance |
|---|---|---|---|
| Ecology | What is the environmental fate and impact of AEC if used in agriculture? | Soil persistence studies, microbial community analysis (metagenomics), and toxicity testing on non-target organisms (e.g., earthworms, pollinators). | Informing the environmental risk assessment for agricultural biotechnology applications. sigmaaldrich.com |
| Allelopathy | Could AEC or its natural analogues function as allelochemicals in nature? | Screening plant or microbial extracts for AEC-like compounds and testing their effect on competing species. | Discovering new, natural herbicides or understanding plant defense mechanisms. mq.edu.au |
| Evolution of Resistance | What are the primary evolutionary pathways to overcome AEC toxicity? | Adaptive Laboratory Evolution (ALE) coupled with whole-genome sequencing of resistant microbes. nih.govnih.gov | Understanding the constraints and flexibility of metabolic networks and enzyme active sites. |
| Evolutionary Trade-offs | Does resistance to AEC come at a fitness cost in an AEC-free environment? | Comparing the growth rates and competitive fitness of AEC-resistant mutants versus wild-type strains in various conditions. | Fundamental insights into the costs and benefits of adaptive mutations. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
